

An In-Depth Technical Guide to the Mass Spectrum of Orbifloxacin-d4

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Compound of Interest

Compound Name: *Orbifloxacin-d4*

Cat. No.: *B15560664*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrum of **Orbifloxacin-d4**, a deuterated isotopologue of the synthetic fluoroquinolone antibiotic Orbifloxacin. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the quantitative and qualitative analysis of this compound. **Orbifloxacin-d4** is commonly employed as an internal standard in pharmacokinetic and residue analysis studies of Orbifloxacin. A thorough understanding of its mass spectrometric behavior is therefore crucial for accurate and reliable analytical method development and validation.

Quantitative Mass Spectrometric Data

The mass spectrum of **Orbifloxacin-d4** is characterized by a protonated molecule ($[M+H]^+$) and several key fragment ions. The following table summarizes the most significant ions observed in a typical positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) experiment. The deuterated nature of the molecule, with a molecular weight of 399.40 g/mol, results in a precursor ion at m/z 400.4.

Ion Description	Precursor Ion (m/z)	Product Ion (m/z)	Proposed Fragmentation
Protonated Molecule	400.4	-	$[\text{C}_{19}\text{H}_{16}\text{D}_4\text{F}_3\text{N}_3\text{O}_3+\text{H}]^+$
Loss of Carboxylic Acid	400.4	356.4	Loss of COOH from the quinolone core
Loss of Piperazine Moiety Fragment	400.4	299.2	Cleavage of the C-N bond connecting the piperazine ring to the quinolone core
Further Fragmentation of m/z 356.4	356.4	312.4	Loss of $\text{C}_2\text{H}_2\text{O}$ from the quinolone core

Experimental Protocols

The acquisition of the mass spectrum of **Orbifloxacin-d4** is typically performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The following protocol outlines a general methodology that can be adapted for specific instrumentation and analytical requirements.

2.1. Sample Preparation

Orbifloxacin-d4 is typically available as a solution in a suitable organic solvent such as methanol or acetonitrile. For analysis, a working solution is prepared by diluting the stock solution with the initial mobile phase to a concentration appropriate for the sensitivity of the mass spectrometer (e.g., 100 ng/mL).

2.2. Liquid Chromatography

- Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 μm particle size) is commonly used for the separation of fluoroquinolones.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.

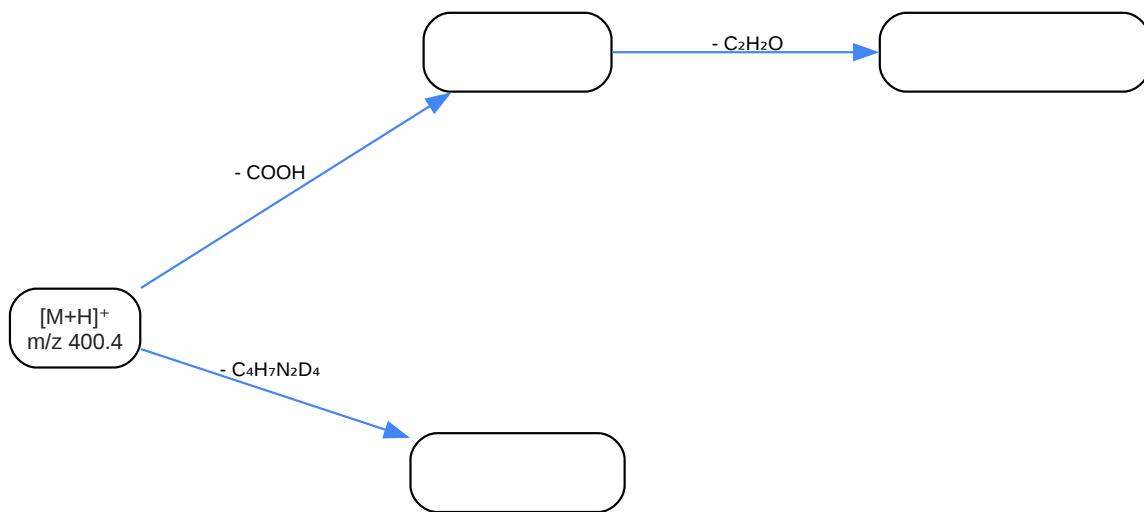
- Gradient: A typical gradient starts with a low percentage of mobile phase B (e.g., 5-10%) and gradually increases to a high percentage (e.g., 90-95%) over several minutes to elute the analyte.
- Flow Rate: A flow rate of 0.2-0.4 mL/min is generally employed.
- Injection Volume: 5-10 μ L.

2.3. Mass Spectrometry

- Ionization Source: Electrospray ionization (ESI) in positive ion mode is the preferred method for the analysis of fluoroquinolones due to the presence of basic nitrogen atoms that are readily protonated.
- Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.
- Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed on a triple quadrupole instrument. For structural elucidation and confirmation, a full scan or product ion scan is performed.
- Key MS Parameters:
 - Capillary Voltage: 3.0-4.0 kV
 - Source Temperature: 120-150 °C
 - Desolvation Gas Temperature: 350-450 °C
 - Desolvation Gas Flow: 600-800 L/hr
 - Collision Gas: Argon is typically used as the collision gas in the collision cell.
 - Collision Energy: The collision energy is optimized for each fragmentation transition to achieve the highest signal intensity. For the transition $400.4 \rightarrow 356.4$, a collision energy in the range of 15-25 eV is a good starting point.

Visualization of the Fragmentation Pathway

The fragmentation of **Orbifloxacin-d4** in the gas phase is a key aspect of its mass spectrometric characterization. The following diagram, generated using the DOT language, illustrates the proposed fragmentation pathway.



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Proposed fragmentation pathway of **Orbifloxacin-d4**.

This guide provides a foundational understanding of the mass spectrum of **Orbifloxacin-d4**. Researchers are encouraged to use this information as a starting point for developing and validating their own analytical methods. The specific m/z values and relative intensities of fragment ions may vary slightly depending on the instrument and experimental conditions used. Therefore, it is essential to perform instrument-specific optimization for any quantitative or qualitative application.

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